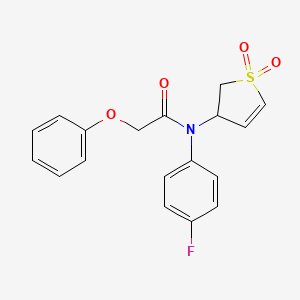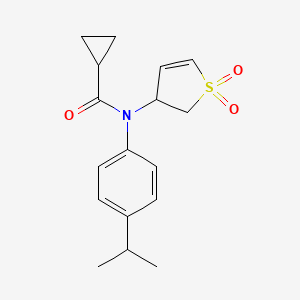
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the cyclopropanecarboxamide moiety: This can be done through cyclopropanation reactions followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller, krebshemmender oder entzündungshemmender Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat für verschiedene Krankheiten untersucht.
Industrie: Aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropancarboxamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um seine Wirkungen auszuüben. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interaktion mit Zellmembranen umfassen.
Wirkmechanismus
The mechanism of action of N1-(1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-N~1~-(4-ISOPROPYLPHENYL)-1-CYCLOPROPANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-isopropylphenyl)cyclopropancarboxamid: Fehlt die Thiophen- und Sulfongruppe.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)cyclopropancarboxamid: Fehlt die Isopropyl-substituierte Phenylgruppe.
N-(4-isopropylphenyl)-N-(2-thienyl)cyclopropancarboxamid: Enthält einen Thiophenring ohne die Sulfongruppe.
Einzigartigkeit
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclopropancarboxamid ist durch die Kombination seines Cyclopropanrings, des Thiophenrings mit einer Sulfongruppe und der Isopropyl-substituierten Phenylgruppe einzigartig. Diese einzigartige Struktur verleiht ihm spezifische chemische und biologische Eigenschaften, die ihn von ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C17H21NO3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)13-5-7-15(8-6-13)18(17(19)14-3-4-14)16-9-10-22(20,21)11-16/h5-10,12,14,16H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
CRLUWUIQHHPPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


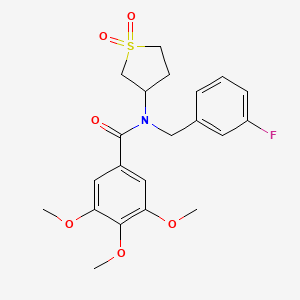


![6,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409560.png)
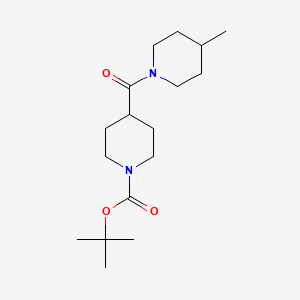
![Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11409573.png)
![6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11409582.png)
![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409588.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409592.png)
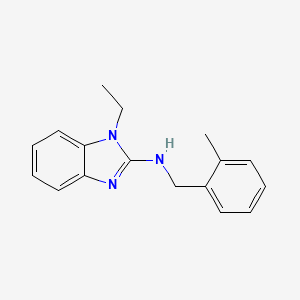
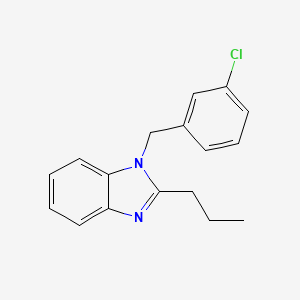
![4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11409611.png)
![N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11409613.png)
